molecular formula C8H18ClNO B2929070 3-Tert-butylpyrrolidin-3-ol hydrochloride CAS No. 869976-51-2

3-Tert-butylpyrrolidin-3-ol hydrochloride

Cat. No. B2929070
M. Wt: 179.69
InChI Key: LMLJAIKJADGZGW-UHFFFAOYSA-N
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Patent
US07776874B2

Procedure details

tert-Butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate (0.60 g, 0.0025 mol) was dissolved in a solution of hydrogen chloride in 1,4-dioxane (4N, 0.30 mL, 0.0099 mol) under N2 at rt. The reaction mixture was stirred for 3 h at rt, then concentrated in vacuo. The crude product was used directly in the next step without further purification. (M+H) 144.1
Name
tert-Butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1([OH:17])[CH2:9][CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6]1)([CH3:4])([CH3:3])[CH3:2].O1CCOCC1.[ClH:24]>>[ClH:24].[C:1]([C:5]1([OH:17])[CH2:9][CH2:8][NH:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
tert-Butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate
Quantity
0.6 g
Type
reactant
Smiles
C(C)(C)(C)C1(CN(CC1)C(=O)OC(C)(C)C)O
Name
Quantity
0.3 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was used directly in the next step without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
Cl.C(C)(C)(C)C1(CNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.